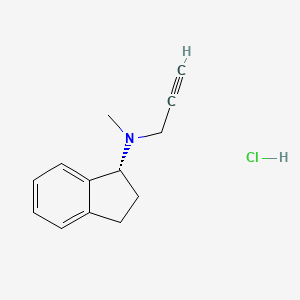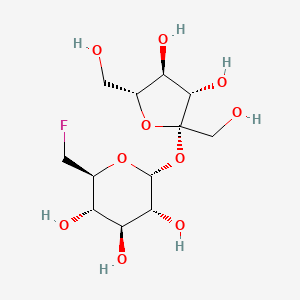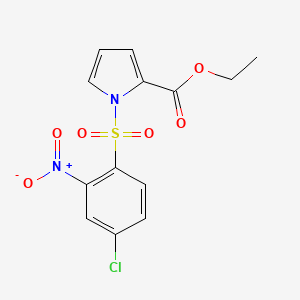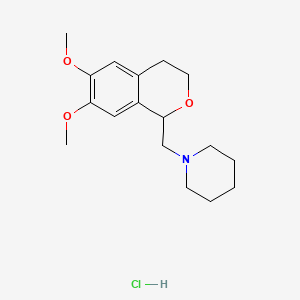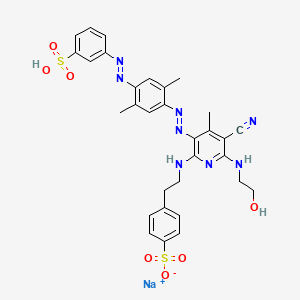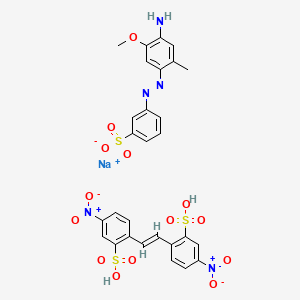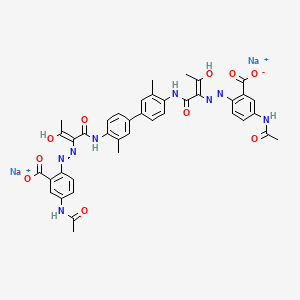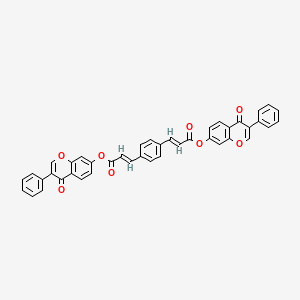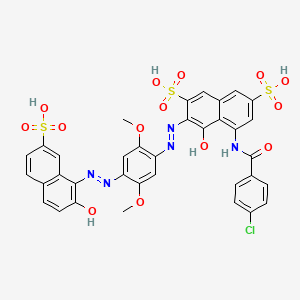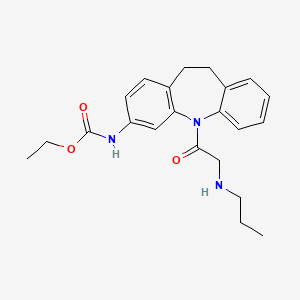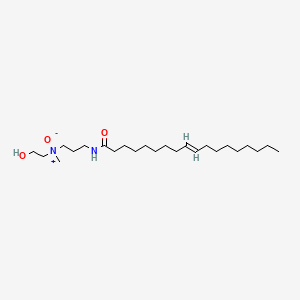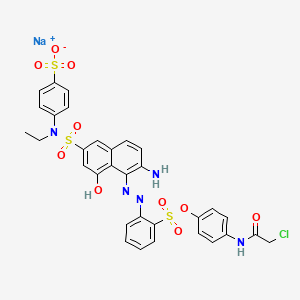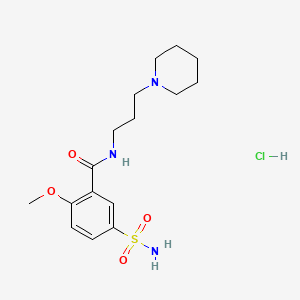
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Benzamide Core: This can be achieved through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Aminosulfonyl Group: This step involves sulfonation reactions, where sulfonyl chlorides react with amines to introduce the aminosulfonyl group.
Attachment of the Piperidinyl Propyl Group: This step involves nucleophilic substitution reactions where the piperidine ring is introduced through the reaction with appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and methylating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like N-(3-(2-methyl-1-piperidinyl)propyl)-2-(3-[(E)-2-(2-pyridinyl)vinyl]-1H-indazol-6-yl)aminobenzamide share structural similarities and may exhibit comparable biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and evodiamine, are also similar and have been studied for their pharmacological properties.
Uniqueness
The uniqueness of Benzamide, 5-(aminosulfonyl)-2-methoxy-N-(3-(1-piperidinyl)propyl)-, monohydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
129010-93-1 |
|---|---|
Molecular Formula |
C16H26ClN3O4S |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
2-methoxy-N-(3-piperidin-1-ylpropyl)-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C16H25N3O4S.ClH/c1-23-15-7-6-13(24(17,21)22)12-14(15)16(20)18-8-5-11-19-9-3-2-4-10-19;/h6-7,12H,2-5,8-11H2,1H3,(H,18,20)(H2,17,21,22);1H |
InChI Key |
MUICQBKJQJHRKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


